molecular formula C13H17NO B142782 1-(3,5-Dimethylphenyl)piperidin-4-one CAS No. 154913-18-5

1-(3,5-Dimethylphenyl)piperidin-4-one

Cat. No. B142782
M. Wt: 203.28 g/mol
InChI Key: ZWSOCTHSJFHGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)piperidin-4-one is a chemical compound with the CAS Number: 154913-18-5. It has a molecular weight of 203.28 . The IUPAC name for this compound is 1-(3,5-dimethylphenyl)-4-piperidinone .


Synthesis Analysis

Piperidones, such as 1-(3,5-Dimethylphenyl)piperidin-4-one, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylphenyl)piperidin-4-one can be represented by the SMILES string Cc1cc(C)cc(c1)N2CCC(=O)CC2 . The InChI code for this compound is 1S/C13H17NO/c1-10-7-11(2)9-12(8-10)14-5-3-13(15)4-6-14/h7-9H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

1-(3,5-Dimethylphenyl)piperidin-4-one is a solid at room temperature .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

For a specific example, a research explores the potential of synthetic compounds to be used as anti-inflammatory agents . However, the detailed methods of application or experimental procedures, including any relevant technical details or parameters, and a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the sources.

Future Directions

Piperidines, including 1-(3,5-Dimethylphenyl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3,5-dimethylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)14-5-3-13(15)4-6-14/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSOCTHSJFHGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640739
Record name 1-(3,5-Dimethylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)piperidin-4-one

CAS RN

154913-18-5
Record name 1-(3,5-Dimethylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethylphenyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethylphenyl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(3,5-Dimethylphenyl)piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(3,5-Dimethylphenyl)piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-(3,5-Dimethylphenyl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dimethylphenyl)piperidin-4-one

Citations

For This Compound
1
Citations
DJA De Ridder, K Goubitz, H Schenk… - Helvetica chimica …, 2003 - Wiley Online Library
The crystal structures of five N‐arylpiperidin‐4‐one derivatives 2P2, 3P2, 5P2, 1P3, and 2P3 are presented (Fig. 2 and Tables 1–5) and discussed together with the derivatives 1P2 and …
Number of citations: 8 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.